molecular formula C10H14N2O B7478100 N-Isobutylpyridine-2-carboxamide

N-Isobutylpyridine-2-carboxamide

Cat. No.: B7478100
M. Wt: 178.23 g/mol
InChI Key: JAEMTZRJTPNCGX-UHFFFAOYSA-N
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Description

N-Isobutylpyridine-2-carboxamide is a substituted pyridinecarboxamide derivative characterized by a pyridine ring with a carboxamide group at the 2-position and an isobutyl substituent on the amide nitrogen. Its structure (C₁₁H₁₆N₂O) confers moderate lipophilicity, influenced by the branched aliphatic isobutyl group, which balances solubility in polar and nonpolar solvents. Potential applications include coordination chemistry (as ligands for metal complexes) and pharmaceutical research, given the bioactive properties of related carboxamide-metal complexes .

Properties

IUPAC Name

N-(2-methylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)7-12-10(13)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEMTZRJTPNCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with isobutylamine. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Isobutylpyridine-2-amine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Isobutylpyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

a. N-Benzoyl-2-pyridinecarboxamide

  • Substituent : Benzoyl (aromatic) vs. isobutyl (aliphatic).
  • Electronic effects from the electron-withdrawing benzoyl group may also alter reactivity in metal coordination .
  • Applications : Primarily explored in synthetic organic chemistry as intermediates for metal complexes.

b. N-(4-Bromophenyl)pyridine-2-carboxamide

  • Substituent : 4-Bromophenyl (halogenated aryl).
  • Key Differences : The bromine atom introduces strong electron-withdrawing effects, enhancing electrophilicity and stabilizing metal complexes (e.g., Pd(II) and Pt(II)) for anticancer applications .
  • Applications : Used in cytotoxic palladium and platinum complexes targeting DNA binding.

c. N-Phenyl-2-pyridinecarbothioamide

  • Functional Group : Carbothioamide (C=S) vs. carboxamide (C=O).
  • Key Differences: The thioamide group increases lipophilicity and alters hydrogen-bonding capacity.
  • Applications : Explored in coordination chemistry and as bioactive agents due to modified pharmacokinetics.
Physicochemical Properties
Compound Substituent Functional Group LogP* Melting Point (°C)* Key Applications References
N-Isobutylpyridine-2-carboxamide Isobutyl (aliphatic) Carboxamide ~1.8 120–125 (est.) Ligand synthesis, drug R&D
N-Benzoyl-2-pyridinecarboxamide Benzoyl (aryl) Carboxamide ~2.5 160–165 Metal complexes
N-(4-Bromophenyl)pyridine-2-carboxamide 4-Bromophenyl (aryl) Carboxamide ~2.8 180–185 Anticancer complexes
N-Phenyl-2-pyridinecarbothioamide Phenyl (aryl) Carbothioamide ~3.2 90–95 Metal chelation, bioactivity

*Estimated values based on structural analogues.

Research Implications and Limitations

While this compound shares functional and structural motifs with its analogues, its unique physicochemical profile positions it as a promising candidate for tailored metal complexes and drug discovery. However, direct comparative data on its biological activity or coordination behavior remain scarce, necessitating further experimental studies.

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